molecular formula C17H13NO4 B12559541 1H-Indole-2-carboxylic acid, 3-(1,3-benzodioxol-5-yl)-, methyl ester CAS No. 178210-57-6

1H-Indole-2-carboxylic acid, 3-(1,3-benzodioxol-5-yl)-, methyl ester

Cat. No.: B12559541
CAS No.: 178210-57-6
M. Wt: 295.29 g/mol
InChI Key: OVWXDHIKZWAOGI-UHFFFAOYSA-N
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Description

1H-Indole-2-carboxylic acid, 3-(1,3-benzodioxol-5-yl)-, methyl ester is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a fused ring structure consisting of a benzene ring and a pyrrole ring. This particular compound features a benzodioxole group attached to the indole core, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

The synthesis of 1H-Indole-2-carboxylic acid, 3-(1,3-benzodioxol-5-yl)-, methyl ester typically involves several steps:

    Synthetic Routes and Reaction Conditions: The initial step often involves the formation of the indole core, which can be achieved through Fischer indole synthesis or other methods. The benzodioxole group is then introduced via electrophilic substitution reactions. The final step involves esterification to form the methyl ester.

    Industrial Production Methods: Industrial production may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

1H-Indole-2-carboxylic acid, 3-(1,3-benzodioxol-5-yl)-, methyl ester undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where different functional groups can be introduced or replaced. Common reagents include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1H-Indole-2-carboxylic acid, 3-(1,3-benzodioxol-5-yl)-, methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1H-Indole-2-carboxylic acid, 3-(1,3-benzodioxol-5-yl)-, methyl ester exerts its effects involves interactions with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to changes in cellular processes.

    Pathways Involved: It may influence signaling pathways, gene expression, and metabolic processes, contributing to its biological activities.

Comparison with Similar Compounds

1H-Indole-2-carboxylic acid, 3-(1,3-benzodioxol-5-yl)-, methyl ester can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Other indole derivatives, such as 1H-Indole-2-carboxylic acid, 5-methyl-, methyl ester, and 1H-Indole-2-carboxylic acid, 7-nitro-, methyl ester, share structural similarities but differ in their functional groups and properties.

    Uniqueness: The presence of the benzodioxole group in this compound imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

178210-57-6

Molecular Formula

C17H13NO4

Molecular Weight

295.29 g/mol

IUPAC Name

methyl 3-(1,3-benzodioxol-5-yl)-1H-indole-2-carboxylate

InChI

InChI=1S/C17H13NO4/c1-20-17(19)16-15(11-4-2-3-5-12(11)18-16)10-6-7-13-14(8-10)22-9-21-13/h2-8,18H,9H2,1H3

InChI Key

OVWXDHIKZWAOGI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N1)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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